molecular formula C20H18O B12842702 2-(Benzyloxy)-3'-methyl-1,1'-biphenyl

2-(Benzyloxy)-3'-methyl-1,1'-biphenyl

Cat. No.: B12842702
M. Wt: 274.4 g/mol
InChI Key: AFSASTYEJWIUJK-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3’-methyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a benzyloxy group attached to one of the phenyl rings and a methyl group attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and provides high yields of the desired product.

Industrial Production Methods

Industrial production of 2-(Benzyloxy)-3’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, solvents, and reaction conditions can be optimized to ensure high efficiency and cost-effectiveness. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the benzyloxy group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Biphenyl derivatives without the benzyloxy group.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(Benzyloxy)-3’-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3’-methyl-1,1’-biphenyl depends on its specific applicationFor example, the benzyloxy group can participate in hydrogen bonding or π-π interactions with biological molecules, while the biphenyl core can provide structural rigidity and stability . The exact molecular targets and pathways involved will vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-3’-methyl-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core. The presence of both a benzyloxy group and a methyl group provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

1-methyl-3-(2-phenylmethoxyphenyl)benzene

InChI

InChI=1S/C20H18O/c1-16-8-7-11-18(14-16)19-12-5-6-13-20(19)21-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3

InChI Key

AFSASTYEJWIUJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

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